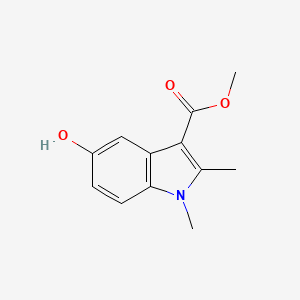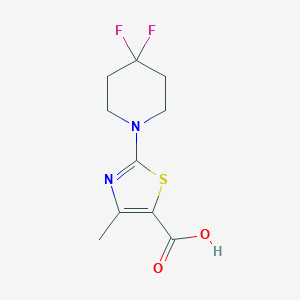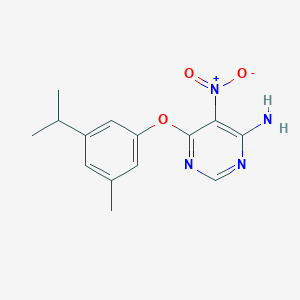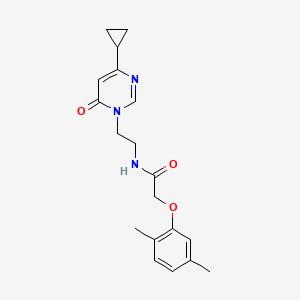
Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 73975-59-4 . It has a molecular weight of 219.24 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of indole derivatives, including “this compound”, has been a subject of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis
The IUPAC name of this compound is “this compound” and its Inchi Code is "1S/C12H13NO3/c1-7-11 (12 (15)16-3)9-6-8 (14)4-5-10 (9)13 (7)2/h4-6,14H,1-3H3" . The Inchi Key is "JTPMSTFUJJHJRW-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 219.24 .Scientific Research Applications
Antiviral Activity Studies
A significant application of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate derivatives is in the investigation of their antiviral properties. Research shows that certain derivatives have been synthesized and tested for antiviral activity against influenza A virus (H1N1), bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). However, most synthesized compounds displayed limited antiviral activity, with few exceptions showing micromolar activities against specific strains (Ivashchenko et al., 2014). Another study found similar results, with some compounds displaying significant activity against influenza A/Aichi/2/69 (H3N2) virus, exceeding the efficacy of the reference drug Arbidol in animal models (Ivashchenko et al., 2015).
Manufacturing and Synthesis Techniques
In manufacturing, the synthesis of 5-hydroxy-2-methyl-1H-indole and its derivatives has been explored. This includes the use of different synthetic methods and the discussion of manufacturing issues encountered in the production of larger scales of these compounds (Huang et al., 2010). Additionally, the synthesis of related compounds like 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester has been studied, with an emphasis on optimizing process parameters for improved yield and purity (Huang Bi-rong, 2013).
Biological Evaluations and Pharmacological Properties
Various biological evaluations and pharmacological properties of these derivatives have been investigated. For example, preclinical testing of specific derivatives for anti-influenza efficacy included studies on drug solubility, metabolic stability, binding to plasma proteins, and toxicity. This indicated promising pharmacological properties for potential anti-influenza drug candidates (Ivashchenko et al., 2014). Additionally, some derivatives have been identified as efficient inhibitors of human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes, which are significant in the pharmacotherapy of inflammatory and allergic diseases (Peduto et al., 2014).
Binding Site Affinity Studies
The affinities of various 5-hydroxy-indole derivatives for serotonin-1 binding site subtypes have been assessed, with one particular compound showing preferential affinity for 5-HT1B versus 5-HT1A and 5-HT1C binding sites. This study highlights the potential for creating ligands with specific binding site affinities, which can be useful in pharmacological and behavioral studies (Boulenguez et al., 1991).
Safety and Hazards
The safety information for “Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate” includes several hazard statements: H302, H315, H319, H335 . The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Mechanism of Action
Target of Action
Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for treating various disorders . .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been reported to show antiviral activity . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
methyl 5-hydroxy-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-11(12(15)16-3)9-6-8(14)4-5-10(9)13(7)2/h4-6,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPMSTFUJJHJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2937841.png)


![3-(Dimethylamino)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2937849.png)
![3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2937850.png)




![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937860.png)
![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2937861.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2937862.png)
![5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid](/img/structure/B2937863.png)
![2-[(2-Furylmethyl)amino]ethanol](/img/structure/B2937864.png)